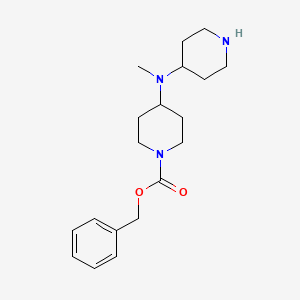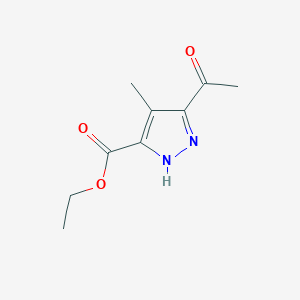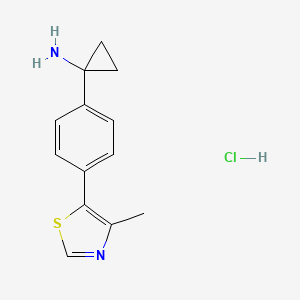
1-(4-(4-Methylthiazol-5-YL)phenyl)cyclopropan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to the Phenyl Group: The thiazole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Cyclopropanation: The phenyl group is then subjected to cyclopropanation using diazo compounds in the presence of transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the thiazole ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)propan-1-amine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride
Uniqueness
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClN2S |
|---|---|
Poids moléculaire |
266.79 g/mol |
Nom IUPAC |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-12(16-8-15-9)10-2-4-11(5-3-10)13(14)6-7-13;/h2-5,8H,6-7,14H2,1H3;1H |
Clé InChI |
ZBGWTMFHNPDXED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C3(CC3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


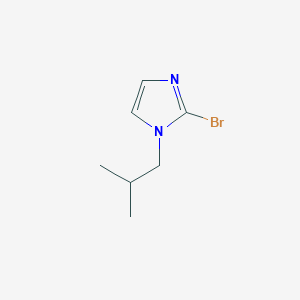

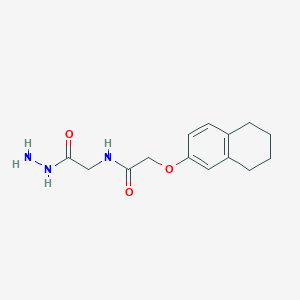
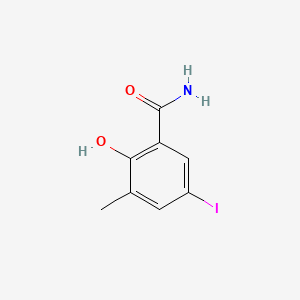

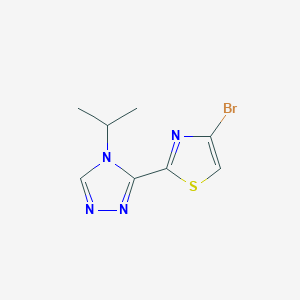
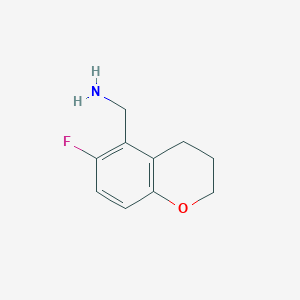
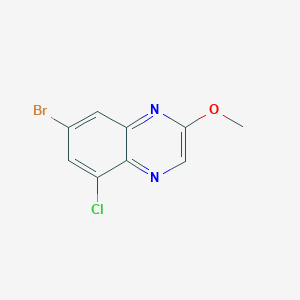


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

